molecular formula C16H30I2N2 B1664928 AMMONIUM, ((p-ETHYLDIMETHYLAMMONIO)PHENETHYL)ETHYLDIMETHYL-, DIIODIDE CAS No. 63982-30-9

AMMONIUM, ((p-ETHYLDIMETHYLAMMONIO)PHENETHYL)ETHYLDIMETHYL-, DIIODIDE

Cat. No. B1664928
CAS RN: 63982-30-9
M. Wt: 504.23 g/mol
InChI Key: UVOPKOZEXXZCSA-UHFFFAOYSA-L
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Description

Ammonium, ((p-ethyldimethylammonio)phenethyl)ethyldimethyl-, diiodide is a bioactive chemical.

Scientific Research Applications

Herbicidal Applications

Ammonium salts, such as the one , have been explored for their efficacy in herbicidal applications. A study by Marcinkowska et al. (2017) investigated various quaternary ammonium salts, including some similar to the ammonium salt , for their use as herbicides. These salts demonstrated high efficacy in controlling weeds, comparable to commercial formulations (Marcinkowska et al., 2017).

Organic Synthesis

Quaternary ammonium salts have been used as methylating agents in organic synthesis. Templ and Schnürch (2022) described the use of phenyl trimethylammonium iodide, a compound related to the ammonium salt , for the methylation of aryl ketones. This approach offers advantages such as non-volatility and ease of handling (Templ & Schnürch, 2022).

Biomedical and Pharmaceutical Applications

Research by Yamin et al. (2013) highlights the use of various ammonium salts in drug formulations. They explored different ammonium salts for their ability to affect solubility, stability, and toxicity in pharmaceutical products (Yamin et al., 2013).

Environmental Applications

Ammonium salts have been utilized in environmental applications, such as in the efficient separation of phenols from oils, as described by Pang et al. (2012). This method involves the formation of deep eutectic solvents and offers a nonaqueous process for separation (Pang et al., 2012).

Solar Cell Technology

Ammonium derivatives have found applications in solar cell technology. A study by Jiao et al. (2014) synthesized self n-doped fullerene ammonium derivatives, demonstrating their use in improving the efficiency of polymer solar cells (Jiao et al., 2014).

Crystal Structure Analysis

Research on the crystal structure of substituted phenethylammonium salts, related to the ammonium salt , was conducted by Barlow et al. (1989). Their findings contribute to understanding the structural properties of these compounds (Barlow et al., 1989).

properties

CAS RN

63982-30-9

Product Name

AMMONIUM, ((p-ETHYLDIMETHYLAMMONIO)PHENETHYL)ETHYLDIMETHYL-, DIIODIDE

Molecular Formula

C16H30I2N2

Molecular Weight

504.23 g/mol

IUPAC Name

ethyl-[4-[2-[ethyl(dimethyl)azaniumyl]ethyl]phenyl]-dimethylazanium;diiodide

InChI

InChI=1S/C16H30N2.2HI/c1-7-17(3,4)14-13-15-9-11-16(12-10-15)18(5,6)8-2;;/h9-12H,7-8,13-14H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

UVOPKOZEXXZCSA-UHFFFAOYSA-L

SMILES

CC[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-]

Canonical SMILES

CC[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ammonium, ((p-ethyldimethylammonio)phenethyl)ethyldimethyl-, diiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AMMONIUM, ((p-ETHYLDIMETHYLAMMONIO)PHENETHYL)ETHYLDIMETHYL-, DIIODIDE
Reactant of Route 2
AMMONIUM, ((p-ETHYLDIMETHYLAMMONIO)PHENETHYL)ETHYLDIMETHYL-, DIIODIDE
Reactant of Route 3
AMMONIUM, ((p-ETHYLDIMETHYLAMMONIO)PHENETHYL)ETHYLDIMETHYL-, DIIODIDE
Reactant of Route 4
AMMONIUM, ((p-ETHYLDIMETHYLAMMONIO)PHENETHYL)ETHYLDIMETHYL-, DIIODIDE
Reactant of Route 5
AMMONIUM, ((p-ETHYLDIMETHYLAMMONIO)PHENETHYL)ETHYLDIMETHYL-, DIIODIDE
Reactant of Route 6
Reactant of Route 6
AMMONIUM, ((p-ETHYLDIMETHYLAMMONIO)PHENETHYL)ETHYLDIMETHYL-, DIIODIDE

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